molecular formula C30H34N4O6S B12384605 TGF-|A1/Smad3-IN-1

TGF-|A1/Smad3-IN-1

Cat. No.: B12384605
M. Wt: 578.7 g/mol
InChI Key: WXDMCDZYYMOWDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

TGF-β1/Smad3-IN-1 is a small-molecule inhibitor targeting the TGF-β1/Smad3 signaling pathway, which plays a central role in fibrotic diseases, cancer progression, and tissue remodeling. This compound demonstrates potent inhibitory effects on TGF-β1-induced Smad3 phosphorylation (p-Smad3) and downstream profibrotic markers such as α-smooth muscle actin (α-SMA).

Properties

Molecular Formula

C30H34N4O6S

Molecular Weight

578.7 g/mol

IUPAC Name

ethanesulfonic acid;methyl 2-hydroxy-3-[N-[4-(4-methylpiperazin-1-yl)phenyl]-C-phenylcarbonimidoyl]-1H-indole-6-carboxylate

InChI

InChI=1S/C28H28N4O3.C2H6O3S/c1-31-14-16-32(17-15-31)22-11-9-21(10-12-22)29-26(19-6-4-3-5-7-19)25-23-13-8-20(28(34)35-2)18-24(23)30-27(25)33;1-2-6(3,4)5/h3-13,18,30,33H,14-17H2,1-2H3;2H2,1H3,(H,3,4,5)

InChI Key

WXDMCDZYYMOWDT-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)O.CN1CCN(CC1)C2=CC=C(C=C2)N=C(C3=CC=CC=C3)C4=C(NC5=C4C=CC(=C5)C(=O)OC)O

Origin of Product

United States

Preparation Methods

The synthesis of TGF-|A1/Smad3-IN-1 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The synthetic route typically includes:

Chemical Reactions Analysis

TGF-|A1/Smad3-IN-1 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another in the compound.

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

TGF-|A1/Smad3-IN-1 has several scientific research applications, including:

Mechanism of Action

TGF-|A1/Smad3-IN-1 exerts its effects by inhibiting the TGF-β1/Smad3 signaling pathway. This pathway involves the binding of TGF-β1 to its receptors, leading to the phosphorylation and activation of Smad3. Activated Smad3 then translocates to the nucleus, where it regulates the transcription of target genes. This compound inhibits this pathway by preventing the phosphorylation and activation of Smad3, thereby blocking the downstream signaling events .

Comparison with Similar Compounds

Key Pharmacological Properties :

  • In Vitro Activity :
    • Reduces TGF-β1 levels in H2228 lung cancer cells (100–500 nM; 48 h), outperforming nintedanib (HY-50904) at equivalent concentrations .
    • Dose-dependently suppresses p-Smad3 and α-SMA expression in NIH3T3 fibroblasts (2–6 μM; 24 h) and inhibits cell migration .
    • Induces apoptosis in NIH3T3 cells (3–10 μM; 72 h), with a total apoptosis rate of 91.79% at 10 μM .
    • IC50 values: 1.07 μM (NIH3T3 cells) and 2.86 ± 0.014 μM (TGF-β1-activated HFL1 cells) .
  • In Vivo Efficacy :
    • Exhibits higher oral bioavailability than nintedanib in Sprague-Dawley (SD) rats .
    • Attenuates bleomycin-induced pulmonary fibrosis in mice (100 mg/kg/day; days 2–20), reducing TGF-β1 and hydroxyproline (HYP) expression and extracellular matrix deposition .

Nintedanib (HY-50904)

Nintedanib, a tyrosine kinase inhibitor approved for idiopathic pulmonary fibrosis (IPF), shares functional overlap with TGF-β1/Smad3-IN-1 in targeting fibrotic pathways.

Comparative Data :
Parameter TGF-β1/Smad3-IN-1 Nintedanib (HY-50904)
Target TGF-β1/Smad3 signaling VEGFR, FGFR, PDGFR
IC50 (NIH3T3 cells) 1.07 μM Not reported
TGF-β1 Reduction (H2228) Significant at 100–500 nM Less effective at 100–500 nM
Apoptosis Induction 91.79% at 10 μM Limited data
Bioavailability (SD Rats) Higher Lower
In Vivo Fibrosis Model Reduces HYP and TGF-β1 Modest anti-fibrotic effects

Mechanistic Differences :

  • TGF-β1/Smad3-IN-1 directly inhibits Smad3 phosphorylation, a downstream effector of TGF-β1, whereas nintedanib broadly targets growth factor receptors (VEGFR, FGFR, PDGFR) involved in fibroblast proliferation .
  • TGF-β1/Smad3-IN-1’s specificity for the Smad3 pathway may reduce off-target effects compared to nintedanib’s multi-kinase inhibition, which is associated with adverse effects like diarrhea and liver enzyme elevation.

Xiaoqinglong Tang (Functional Comparison)

In OVA-induced asthmatic rats, it reduced airway remodeling (Wat, Wam) and suppressed TGF-β1/Smad3 protein expression, albeit less potently than TGF-β1/Smad3-IN-1 .

Key Contrasts :
Parameter TGF-β1/Smad3-IN-1 Xiaoqinglong Tang
Composition Synthetic small molecule Multi-component herbal extract
Mechanism Direct Smad3 inhibition Broad anti-inflammatory
Dosage Precision Well-defined (μM range) Variable (herbal extract)
Clinical Translation Preclinical stage Limited to traditional use

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.